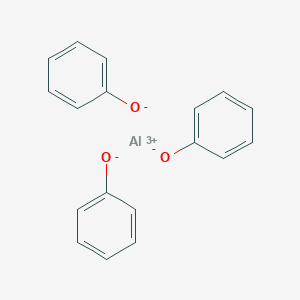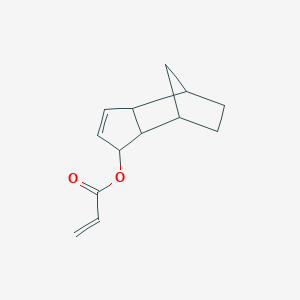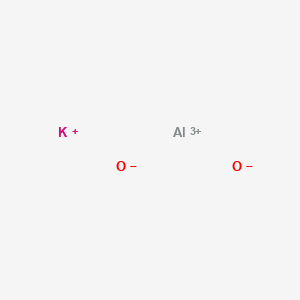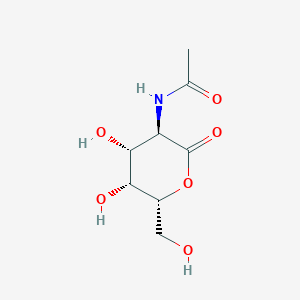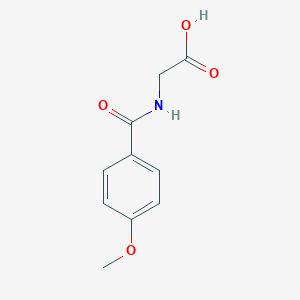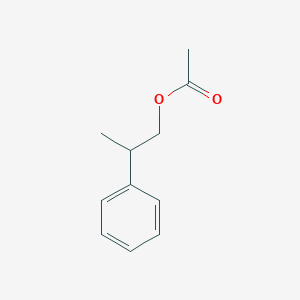
Mequindox
Descripción general
Descripción
Mequindox, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicamento Antibacteriano en Acuicultura
Mequindox se ha aplicado ampliamente y utilizado como aditivo para alimentos y medicamento antibacteriano en la industria de la acuicultura de pepinos de mar . Ayuda a mantener la salud de los pepinos de mar y garantizar un alto rendimiento.
Estudio del Metabolismo en Animales Marinos
Se ha investigado el comportamiento del metabolismo de this compound (MEQ) en el pepino de mar in vivo . Se detectaron e identificaron nueve metabolitos en los tejidos del pepino de mar . Las vías metabólicas de MEQ en el pepino de mar incluyen principalmente la reducción de hidrogenación, la desoxigenación, la carboxilación, la desacetilación y combinaciones de las mismas .
Evaluación de Riesgos en Alimentos Marinos
Los resultados del metabolismo de MEQ en animales marinos como los pepinos de mar podrían facilitar la evaluación precisa del riesgo de MEQ en el pepino de mar y los alimentos marinos relacionados . Esto es crucial para garantizar la seguridad alimentaria y proteger la salud del consumidor.
Estudio de las Vías Metabólicas
Los metabolitos más predominantes de MEQ en el pepino de mar son 2-iso-BDMEQ y 2-iso-1-DMEQ, con desoxigenación y reducción de carbonilo como las principales vías metabólicas . Esta información es valiosa para comprender los efectos biológicos y los riesgos potenciales de MEQ.
Identificación de Nuevos Metabolitos
Este trabajo informó por primera vez el ácido 3-metil-2-quinoxalinocarboxílico (MQCA) como un metabolito de MEQ, y la carboxilación es una vía metabólica importante de MEQ en el pepino de mar . La identificación de nuevos metabolitos puede contribuir a la comprensión de la farmacocinética y la farmacodinamia de MEQ.
Estudio Comparativo del Metabolismo
El metabolismo de MEQ en animales marinos es diferente al de los animales terrestres . Este estudio comparativo puede proporcionar información sobre los efectos específicos de las especies de MEQ y guiar su uso seguro y efectivo en diferentes animales.
Mecanismo De Acción
Target of Action
Mequindox (MEQ) is a synthetic antimicrobial agent that belongs to the quinoxaline-di-N-oxides (QdNOs) group . It primarily targets DNA synthesis, acting as an inhibitor . The liver and kidneys are among the main toxic target organs of QdNOs .
Mode of Action
MEQ interacts with its targets by inhibiting DNA synthesis . It produces reactive oxide species (ROS) in bacteria exposed to it, leading to a significant dose-related increase in intracellular ROS levels and hydroxyl radicals . This interaction results in damage to the cell walls and membranes of the bacteria .
Biochemical Pathways
The metabolic pathways of MEQ mainly include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof . Deoxidation and carbonyl reduction are the major metabolic pathways . MEQ triggers oxidative stress, leading to mitochondrion dysfunction . It also upregulates the MAPK and Nrf2-Keap1 signaling pathways .
Pharmacokinetics
MEQ is administered via oral gavage or intramuscular injection . After administration, it is metabolized into two metabolites, 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8), which are detected in the serum of mice . The tissue distribution of MEQ and its marker residue 1,4-bisdesoxythis compound (M1) were determined in swine following oral gavage or intramuscular injection .
Result of Action
MEQ’s action results in oxidative damage in the liver . It also induces genotoxicity and carcinogenicity, increasing the incidence of tumors . Furthermore, MEQ triggers oxidative stress, mitochondrion dysfunction, and spermatogenesis deficiency in mice . It also induces kidney toxicity, associated with oxidative stress and apoptosis .
Action Environment
Environmental factors such as the method of administration and dosage can influence MEQ’s action, efficacy, and stability . For instance, the higher incidence of tumors was noted in the group with the lowest dietary concentration tested . This suggests a potential relationship among the dose, general toxicity, and carcinogenicity in vivo .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mequindox acts as an inhibitor of DNA synthesis . It interacts with various enzymes, proteins, and other biomolecules, leading to oxidative stress, apoptosis, and mitochondrial damage in the kidney of mice . The oxidative stress mediated by this compound might lead to mitochondria damage and apoptosis in a mitochondrial-dependent apoptotic pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing oxidative stress, apoptosis, and mitochondrial damage . It upregulates the Bax/Bcl-2 ratio, disrupts mitochondrial permeability transition pores, causes cytochrome c release, and a cascade activation of caspase, eventually inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA, leading to the inhibition of DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It leads to oxidative stress, apoptosis, and mitochondrial damage in the kidney of mice
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on Wistar rats, different concentrations of this compound were administered by feeding diets containing 0, 25, 55, 110, and 275 mg/kg, respectively . The study found that the number of live litter and indexes of mating and fertility were significantly decreased in the F1 and F2 generation at 110 and 275 mg/kg groups .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly mentioned in the current literature. It is known that this compound induces oxidative stress, which might affect various metabolic pathways .
Propiedades
IUPAC Name |
1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMCPPBTUATEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328049 | |
| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13297-17-1 | |
| Record name | Mequindox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism is still under investigation, MEQ is known to act as an inhibitor of deoxyribonucleic acid (DNA) synthesis. [] This suggests that MEQ interferes with bacterial DNA replication, ultimately leading to bacterial cell death.
ANone: Studies show MEQ exposure can lead to various metabolic changes, including:
- Suppression of glycolysis: This indicates an alteration in energy production pathways. [, ]
- Stimulation of fatty acid oxidation: This suggests a shift towards utilizing fats for energy. [, ]
- Increased oxidative stress: MEQ can disrupt the balance of oxidants and antioxidants in the body. [, ]
- Disruption of amino acid metabolism: This can impact protein synthesis and other essential cellular processes. [, ]
- Perturbation of gut microbial activity: MEQ can alter the composition and function of the gut microbiota. [, ]
ANone: MEQ has the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol. [, , ]
ANone: Yes, various studies have used techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to characterize MEQ and its metabolites. This includes techniques like:
ANone: The provided research papers primarily focus on the biological and pharmacological aspects of MEQ. There is limited information regarding its material compatibility and stability under various conditions outside of biological systems.
ANone: MEQ is primarily investigated for its antimicrobial properties. The available research does not discuss any catalytic properties or applications of MEQ.
ANone: While some studies utilized computational methods to analyze mass spectrometry data for metabolite identification, [, , , ] there's limited information on comprehensive computational modeling, simulations, or QSAR models specifically for MEQ.
ANone: Research indicates that the N-oxide groups in MEQ are crucial for its antibacterial activity. Reduction of these groups, particularly at the N1 position, significantly reduces toxicity. [, ] Additionally, metabolites like 2-isoethanol MEQ, formed by carbonyl reduction, exhibit lower toxicity compared to the parent MEQ molecule. []
ANone: MEQ undergoes extensive metabolism in vivo, with N-oxide reduction being a major metabolic pathway. [, ] This suggests that the parent MEQ molecule is not highly stable within biological systems.
ANone: MEQ use raises concerns regarding residues in animal-derived food products, posing potential risks to human health. [, , ] As a result, monitoring and regulating MEQ residues in food animals are crucial for ensuring food safety.
ANone: Studies demonstrate that MEQ is:
- Rapidly absorbed and widely distributed following administration. [, , ]
- Extensively metabolized, primarily via N-oxide reduction and carbonyl reduction. [, , , ]
- Excreted primarily through urine and feces. [, ]
ANone: MEQ demonstrates in vitro antibacterial activity against various bacterial species, including:
ANone: Research commonly employs rats, [, , , , , ] chickens, [, , , , ] and pigs [, , , , , ] to investigate MEQ's pharmacokinetics, metabolism, and toxicity.
ANone: While specific resistance mechanisms are not extensively discussed in the provided papers, the emergence of bacterial resistance to MEQ and other quinoxaline-1,4-dioxides is a growing concern. [, ] This highlights the need for continuous monitoring and development of alternative strategies to combat resistance.
ANone: MEQ exposure has been linked to various toxic effects in animals, including:
- Liver damage: MEQ can induce oxidative stress and apoptosis in the liver. [, , ]
- Kidney damage: Similar to the liver, MEQ can cause oxidative stress and apoptosis in the kidney. []
- Reproductive toxicity: MEQ exposure can impair spermatogenesis, disrupt hormonal balance, and affect fertility in both males and females. [, , ]
- Genotoxicity: MEQ exhibits genotoxic effects, potentially leading to DNA damage and mutations. []
- Carcinogenicity: Studies indicate that long-term MEQ exposure increases the risk of developing various tumors in mice. []
ANone: The provided research primarily focuses on understanding MEQ's metabolism, disposition, and toxicity. While some studies mention microemulsions and nanoemulsions for transdermal delivery, [, ] there is limited information on specific drug delivery and targeting strategies.
ANone: Current research on MEQ primarily uses conventional endpoints like organ weight changes, histopathological analysis, and serum biochemistry to assess toxicity. There's limited information on specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects.
ANone: A range of analytical techniques are employed, predominantly:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection [, , ] or Mass Spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers improved resolution and speed compared to traditional HPLC. Commonly coupled with MS/MS for analysis of MEQ and metabolites in various matrices. [, , , , ]
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy and resolution for identifying and quantifying MEQ and its metabolites in complex biological matrices. []
ANone: Yes, researchers have developed enzyme-linked immunosorbent assays (ELISAs) [] and immunochromatographic strips [] for rapid detection of MEQ and other quinoxaline-1,4-dioxides in animal feed.
ANone: While MEQ's potential impact on aquatic ecosystems is acknowledged, [, ] the provided research primarily focuses on its use and effects in terrestrial animals. Further investigation is needed to assess its environmental fate, persistence, and potential ecotoxicological effects.
ANone: The available research focuses on MEQ's biological activity and toxicological profile. There is limited information specifically dedicated to studying its dissolution rate and solubility in various media.
ANone: Validation of analytical methods for MEQ typically involves:
- Linearity and range: Assessing the linear relationship between analyte concentration and instrument response. [, , , , ]
- Accuracy and recovery: Determining the closeness of measured values to the true values by analyzing spiked samples. [, , , , , , ]
- Precision: Evaluating the reproducibility of the method by analyzing replicate samples. [, , , , , , ]
ANone: The provided research does not delve into specific quality control and assurance measures for MEQ development, manufacturing, and distribution.
ANone: While studies utilized antibodies for developing immunoassays, [, ] the research mainly focuses on analytical applications. There's limited information regarding MEQ's potential to induce an immune response or strategies to modulate its immunogenicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


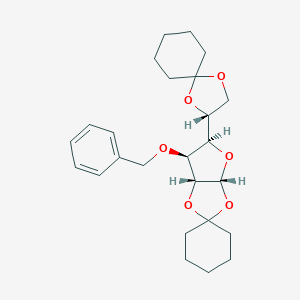
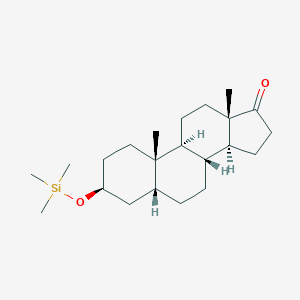
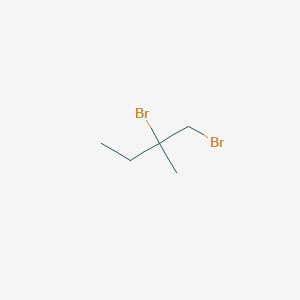
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
